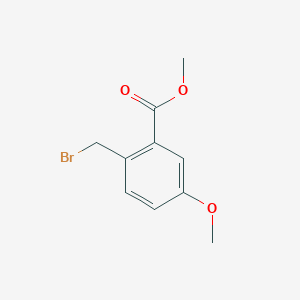

Methyl 2-(bromomethyl)-5-methoxybenzoate

Descripción general

Descripción

Methyl 2-(bromomethyl)-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that brominated compounds often participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling . This suggests that Methyl 2-(bromomethyl)-5-methoxybenzoate may interact with organoboron reagents or palladium catalysts in such reactions .

Mode of Action

Brominated compounds like this are often involved in reactions where the bromine atom is replaced by another group, a process known as nucleophilic substitution . In the context of the Suzuki–Miyaura cross-coupling, the bromine atom in this compound could be replaced by an organoboron reagent in the presence of a palladium catalyst .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions , this compound could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which this compound may participate, can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . .

Actividad Biológica

Methyl 2-(bromomethyl)-5-methoxybenzoate is an organic compound characterized by a methoxy group at the 5-position and a bromomethyl group at the 2-position of the benzoate structure. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉BrO₃. The presence of bromine and methoxy groups in its structure suggests potential reactivity and biological interactions.

Biological Activity Overview

-

Target Systems :

- Respiratory System : Exposure can lead to respiratory issues, including asthma and other breathing difficulties.

- Skin and Eyes : The compound is known to cause severe skin burns and eye damage upon contact.

-

Mechanisms of Action :

- Enzyme Interaction : this compound has shown significant interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to alterations in metabolic pathways, impacting drug efficacy.

- Cellular Effects : The compound influences cellular signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. It can modulate gene expression related to cell cycle regulation and apoptosis.

- Potential for Free Radical Generation : The compound may induce free radical reactions that could result in cellular damage, contributing to its toxicological profile.

Case Studies

- A study highlighted the compound's interaction with biological molecules, indicating its potential effects on enzyme activity. The research focused on how brominated compounds generally exhibit antimicrobial properties, suggesting that this compound may have similar effects.

- Another investigation assessed the compound's stability under various conditions, noting that prolonged exposure to light and air could lead to degradation and formation of toxic by-products, thus influencing its long-term biological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy at 5-position; Bromomethyl at 2-position | Antimicrobial potential; Enzyme interaction |

| Methyl 5-bromo-2-(bromomethyl)benzoate | Bromine at multiple positions | Respiratory irritant; Cytotoxic effects |

| Other Brominated Benzoates | Varying positions of bromine | General antimicrobial properties |

Pharmacokinetics

- Absorption and Distribution : The compound is a liquid at ambient temperature, which may facilitate absorption through mucosal membranes.

- Metabolism : Interaction with cytochrome P450 enzymes suggests that this compound could undergo significant metabolic transformations within biological systems.

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGYGEVWBRHRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695951 | |

| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788081-99-2 | |

| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.